molecular formula C10H13NO B13468402 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 2308743-16-8

2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile

Cat. No.: B13468402
CAS No.: 2308743-16-8
M. Wt: 163.22 g/mol
InChI Key: OOCVNGYRHNFRRX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile) features a bicyclo[2.2.2]octene core with a hydroxymethyl (-CH₂OH) and a nitrile (-CN) group at the 2-position . Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol CAS Number: 1248731-71-6 Key Features: The hydroxymethyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to non-functionalized analogs.

Properties

CAS No.

2308743-16-8

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile

InChI

InChI=1S/C10H13NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h1,3,8-9,12H,2,4-5,7H2

InChI Key

OOCVNGYRHNFRRX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1CC2(CO)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.2]oct-5-ene, which can be derived from simple hydrocarbons through a series of cyclization reactions.

    Functional Group Introduction: The hydroxymethyl group is introduced via a hydroxylation reaction, while the nitrile group is added through a cyanation reaction.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants and products.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.

    Purification Techniques: Employing advanced purification techniques such as distillation, crystallization, and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl or nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products

    Oxidation: Formation of 2-(Carboxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile.

    Reduction: Formation of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Bicyclo[2.2.2]oct-5-ene-2-carbonitrile

  • Structure : Lacks the hydroxymethyl group, retaining only the nitrile substituent .
  • Formula : C₉H₁₁N
  • Molecular Weight : 133.19 g/mol
  • CAS : 3008-13-7
  • Comparison :
    • Reactivity : The absence of the hydroxymethyl group reduces hydrogen-bonding interactions, making it less polar (lower logP) .
    • Synthetic Utility : Simpler structure is advantageous for studying regioselectivity in electrophilic additions (e.g., with PhSeCl) .

3-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile

  • Structure : Methyl group at the 3-position instead of hydroxymethyl .
  • Formula : C₁₀H₁₃N
  • Molecular Weight : 147.22 g/mol
  • CAS : 114718-70-6
  • Boiling Point: Bulkier substituents (e.g., methyl vs. hydroxymethyl) correlate with higher boiling points (e.g., ~273.6°C for isopropyl analogs) .

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile

  • Structure : Contains isopropyl and methyl groups at positions 4 and 1, respectively .
  • Formula : C₁₃H₁₉N
  • Molecular Weight : 189.30 g/mol
  • CAS : 84235-43-8
  • Comparison: Hydrophobicity: Non-polar isopropyl and methyl groups increase logP, reducing water solubility compared to the hydroxymethyl derivative. Applications: Bulkier substituents may enhance stability in hydrophobic environments (e.g., lipid membranes) .

Bicyclo[2.2.1]hept-5-ene-2-carbonitrile Derivatives

  • Example : 2-(2-Propen-1-yl)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile (CAS 28144-18-5) .
  • Structure: Norbornene (bicyclo[2.2.1]) core with allyl and nitrile groups.
  • Comparison :
    • Ring Strain : The bicyclo[2.2.1] system is more strained than bicyclo[2.2.2], leading to higher reactivity in Diels-Alder or electrophilic addition reactions .
    • Electronic Effects : Allyl groups introduce conjugation, altering electron distribution compared to hydroxymethyl substituents.

Key Research Findings

Reactivity Trends

  • Electrophilic Additions :
    • Bicyclo[2.2.2] systems (e.g., target compound) exhibit regioselective additions at the 5- and 6-positions due to hyperconjugative stabilization from the nitrile group .
    • Hydroxymethyl groups may direct electrophiles via hydrogen bonding, a feature absent in methyl or isopropyl analogs.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Boiling Point (°C)
Target Compound (hydroxymethyl) 177.20 ~1.2 ~250 (estimated)
Bicyclo[2.2.2]-2-carbonitrile 133.19 ~2.5 Not reported
3-Methyl derivative 147.22 ~2.8 Not reported
4-Isopropyl-1-methyl derivative 189.30 ~3.5 273.6

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